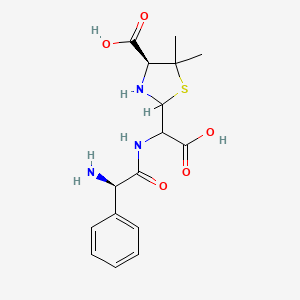

(4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid

Descripción general

Descripción

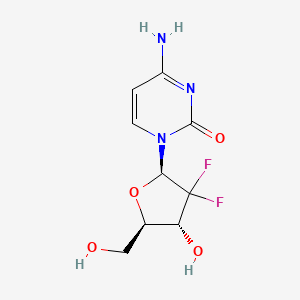

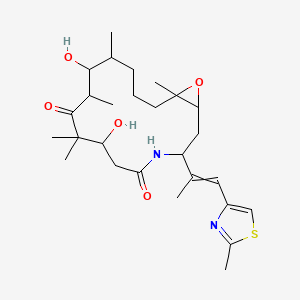

“(4S)-2-((®-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid” is a compound with a molecular weight of 339.42 . It is also known as an impurity of Amoxicillin .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21N3O4S/c1-15(2)12(14(21)22)18-10(23-15)7-17-13(20)11(16)8-3-5-9(19)6-4-8/h3-6,10-12,18-19H,7,16H2,1-2H3,(H,17,20)(H,21,22)/t10?,11-,12+/m1/s1 . This code provides a detailed description of the compound’s molecular structure.

Physical and Chemical Properties Analysis

This compound has a boiling point of 664.4±55.0 C at 760 mmHg and a melting point of >177 C . It is stored under nitrogen at 4C .

Aplicaciones Científicas De Investigación

Prodrug of L-cysteine and Hepatoprotective Activity

(4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, as a 2-substituted thiazolidine-4(R)-carboxylic acid, has been studied for its potential as a prodrug of L-cysteine. This compound demonstrates protective effects against hepatotoxic deaths in mice induced by acetaminophen. The protective mechanism is suggested to be the liberation of L-cysteine in vivo through nonenzymatic ring opening, followed by solvolysis (Nagasawa, Goon, Muldoon, & Zera, 1984).

Structural and Chemical Analysis

The structure of this compound has been determined through single crystal X-ray diffraction. It exists in the 2S,4S configuration and its molecular conformation is influenced by intermolecular hydrogen bonding (Bell, Britten, Howard-Lock, Lock, & Schmidt, 1994).

Synthesis and Applications in Chiral Auxiliary

This compound has been synthesized and used as a chiral auxiliary in chemical transformations. It has shown effectiveness in the synthesis of enantiomerically pure compounds, demonstrating its utility in stereochemical studies and applications in organic synthesis (Studer, Hintermann, & Seebach, 1995).

Epimerization Studies

Research has also focused on the epimerization at the C-2 position of 2-substituted thiazolidine-4-carboxylic acids, including this compound. This study provides insights into the stability and reactivity of such compounds under various conditions, which is crucial for their application in synthetic chemistry (Nagasawa, Goon, & Shirota, 1981).

Biochemical and Medicinal Chemistry

The compound's derivatives have been synthesized and analyzed for their biochemical properties and potential medicinal applications. This includes studies in enzymatic synthesis, hemoglobin affinity modulation, and in the design of novel pharmaceutical agents (Randad et al., 1991; Vorona et al., 2009; Suzuki & Izawa, 1976).

Mecanismo De Acción

Target of Action

The primary target of Ampicillin Impurity D is likely to be similar to that of Ampicillin, which is the bacterial cell wall. Ampicillin works by binding to specific proteins called Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall .

Mode of Action

Ampicillin Impurity D, like Ampicillin, inhibits bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Biochemical Pathways

The biochemical pathways affected by Ampicillin Impurity D are likely to be those involved in bacterial cell wall synthesis. By binding to PBPs and inhibiting peptidoglycan synthesis, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

It is reasonable to assume that its absorption, distribution, metabolism, and excretion (adme) properties would be similar to those of ampicillin .

Result of Action

The result of Ampicillin Impurity D’s action is the disruption of bacterial cell wall synthesis, leading to bacterial cell lysis and death . This makes it effective against a broad spectrum of bacteria.

Propiedades

IUPAC Name |

(4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)/t9-,10?,11+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAWOPKDXRJNHV-JJOYANBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

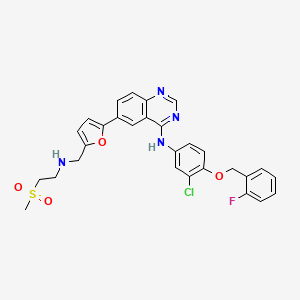

![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)